4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-

概要

説明

The compound "4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-" is a benzoxazine derivative, which is a class of heterocyclic compounds consisting of benzene and oxazine rings. These compounds are known for their applications in various fields, including as intermediates for the synthesis of oxygen-functionalized aromatic compounds, luminescent materials, ligands for cations, and as reducing agents for precious metal ions .

Synthesis Analysis

The synthesis of benzoxazine derivatives can be achieved through different methods. A general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives involves treating methyl 2-nitro-3-phenylpropionate with trifluoromethanesulfonic acid, which yields good results for derivatives with various electron-withdrawing substituents on the benzene ring . Another efficient method uses a microwave-assisted reaction with cyanuric chloride and N,N-dimethylformamide to prepare 2,2'-arylene-substituted bis(4H-3,1-benzoxazin-4-one) derivatives . Additionally, ultrasound-promoted, catalyst-free synthesis has been explored for the one-pot condensation of anthranilic acids with terephthalaldehyde, yielding high yields of 2,2'-(1,4-phenylene)bis[1-acetyl-1,2-dihydro-4H-3,1-benzoxazin-4-one] derivatives .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives can be confirmed through various spectroscopic analyses. For instance, the structure of a methyl derivative of a novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene was confirmed by X-ray analysis . Similarly, the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was determined by single-crystal X-ray diffraction, revealing a symmetry center at the center of the phenyl ring and a significant dihedral angle between the planes of triazole and phenyl rings .

Chemical Reactions Analysis

Benzoxazine derivatives can undergo various chemical reactions to form different functionalized compounds. For example, 4H-1,2-benzoxazines can be used as precursors for functionalized o-quinone methides and multisubstituted phenols . The cycloaddition of 1,3-dipolar reagents to the Michael acceptor, 1,4-bis(E)-2-((arylmethanesulfonyl)vinyl)benzene, results in the formation of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) with antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The synthesized compounds often exhibit antimicrobial activities , and their antioxidant activity can be evaluated against standards like Ascorbic acid . The thermal stability and polymerization behavior of these compounds are also of interest, as demonstrated by a bis benzoxazine monomer with allyl groups, which showed a two-stage thermal polymerization pattern and high thermal stability .

科学的研究の応用

Ultrasound-Promoted Catalyst-Free Synthesis

A convenient approach for synthesizing 2,2′-(1,4-phenylene)bis[1-acetyl-1,2-dihydro-4H-3,1-benzoxazin-4-one] derivatives employs one-pot condensation of anthranilic acids with terephthalaldehyde under ultrasound irradiation. This process, which doesn't require a catalyst or solvent, results in high yields, highlighting the compound's potential for efficient and environmentally friendly synthesis in organic chemistry (Azarifar & Sheikh, 2012).

Development of Polymer Materials

4H-3,1-Benzoxazin-4-one derivatives have been utilized in the synthesis of benzoxazine-based polymers. These polymers, synthesized from bis(4-amino-3-hydroxymethylphenyl)methane and substituted phthalic acids, are characterized by their UV and IR spectra, viscosity measurements, and thermal analysis. This research underscores the compound's role in creating new materials with potentially useful physical properties for industrial applications (Rajendran et al., 1980).

Applications in Thermal and Optical Properties

The ethynylene linkage in multifunctional benzoxazines affects their thermal behavior and packing, demonstrating the potential of 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- derivatives for creating next-generation thermosetting resins. These resins offer advantages like catalyst-free curing, high thermal stability, and low volume shrinkage, which are beneficial for various technological applications including electronics and coatings (Muraoka et al., 2022).

UV Absorber Synthesis

4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- has been successfully prepared for use as a UV absorber, showcasing the chemical's utility in creating protective coatings and materials that can absorb harmful UV radiation. This synthesis process, which includes reactions with isatoic anhydride and terephthaloyl chloride, leads to high yields and demonstrates the compound's significance in developing sunscreens and other UV-protective solutions (Bao, 2006).

Safety And Hazards

The compound may cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment (P273), wearing protective gloves (P280), and washing with plenty of soap and water if it comes into contact with the skin (P302 + P352) .

特性

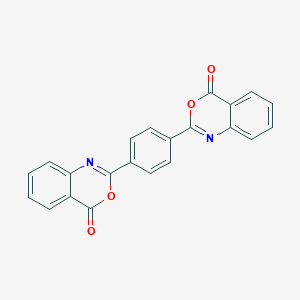

IUPAC Name |

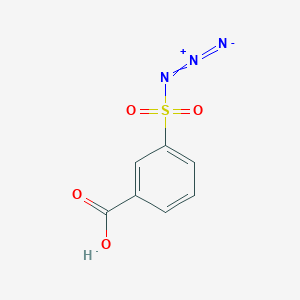

2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12N2O4/c25-21-15-5-1-3-7-17(15)23-19(27-21)13-9-11-14(12-10-13)20-24-18-8-4-2-6-16(18)22(26)28-20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBITXNWQALLODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864845 | |

| Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |

CAS RN |

18600-59-4 | |

| Record name | UV 3638 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-(1,4-phenylene)bis((4H-3,1-benzoxazine-4-one) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18600-59-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(1,4-PHENYLENE)BIS(3,1-BENZOXAZIN-4-ONE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V348NL4QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)